molecular formula C5H7N3O B2758241 N-Methyl-1H-pyrazole-4-carboxamide CAS No. 1154383-52-4; 91424-40-7

N-Methyl-1H-pyrazole-4-carboxamide

カタログ番号: B2758241
CAS番号: 1154383-52-4; 91424-40-7
分子量: 125.131
InChIキー: KYHLCISBAUJJDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methyl-1H-pyrazole-4-carboxamide (CAS: 1154383-52-4) is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 4-position and a methyl group at the nitrogen atom of the amide moiety. This structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and drug development. Notably, it is a key component of regadenoson (1-(6-amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide), a pharmaceutical agent used as a vasodilator in myocardial perfusion imaging . Its biological relevance is further highlighted by its role in Compound 2176, which exhibited potent binding affinity (−18.54 kcal/mol) to SARS-CoV-2 nsp16-nsp10 complex, forming hydrogen and hydrophobic interactions critical for antiviral activity .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-methyl-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHLCISBAUJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural Comparison of Pyrazole-4-carboxamide Derivatives

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications Reference
N-Methyl-1H-pyrazole-4-carboxamide N-methyl (amide), H (pyrazole N1) 139.15 g/mol Antiviral (SARS-CoV-2), vasodilator core
3-Amino-N-ethyl-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide N-ethyl, 2-fluoroethyl (N1), amino (C3) 214.24 g/mol High-purity API intermediate; potential enhanced bioavailability
5-Amino-N-phenyl-1H-pyrazole-4-carboxamide Amino (C5), phenyl (amide N) 216.23 g/mol Higher melting point (247°C); antitumor potential
N-Methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide N-methoxy, N,1-dimethyl 185.19 g/mol Altered electronic effects; research tool
Regadenoson Ribofuranosyl-purine linked to pyrazole 390.36 g/mol Clinically approved vasodilator

Electronic and Steric Effects

  • N-Methyl vs.
  • Amino Substitution: 3-Amino derivatives (e.g., c) exhibit increased hydrogen-bonding capacity, which could enhance target engagement but may reduce cell permeability.

Research Findings and Implications

  • Drug Design : The N-methyl group in N-Methyl-1H-pyrazole-4-carboxamide balances lipophilicity and solubility, making it favorable for CNS-targeting drugs. However, bulkier substituents (e.g., ethyl, fluoroethyl) may tailor compounds for specific therapeutic niches.
  • Structural Insights : X-ray crystallography using SHELX software () has been critical in resolving the conformations of pyrazole derivatives, aiding in rational design.

Q & A

Basic: What are the common synthetic routes for N-Methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives. Key steps include:

  • Cyclization : Formation of the pyrazole core via [3+2] cycloaddition or nucleophilic substitution .
  • Functionalization : Introduction of the carboxamide group using coupling agents like EDCI or HOBt in anhydrous conditions .
  • Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm regioselectivity and substitution patterns) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC (>95%) .

Advanced: How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Directed Metalation : Using directing groups (e.g., methyl at position 1) to control substitution at position 4 .
  • Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. nucleophilic agents) .
  • Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic products .

Basic: What spectroscopic techniques are critical for structural elucidation of N-Methyl-1H-pyrazole-4-carboxamide derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole protons at δ 6.2–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .
  • IR Spectroscopy : Detects carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₆H₈N₃O⁺ requires m/z 138.0668) .

Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?

Methodological Answer:

  • SAR Studies : Methyl groups enhance metabolic stability, while electron-withdrawing groups (e.g., CF₃) increase receptor binding affinity. For example, N-Methyl-1H-pyrazole-4-carboxamide derivatives show improved kinase inhibition (IC₅₀ = 0.5–2 µM) compared to non-methylated analogs .
  • In Vitro Assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent hydrophobicity (logP) .

Basic: What are the standard protocols for evaluating the stability of N-Methyl-1H-pyrazole-4-carboxamide under varying pH and temperature?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C for most derivatives) .

Advanced: How can computational tools predict the binding mode of N-Methyl-1H-pyrazole-4-carboxamide to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cannabinoid receptors). Key residues (e.g., Lys³⁰⁹ in CB1) form hydrogen bonds with the carboxamide group .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD (<2 Å indicates stable binding) .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., methylhydrazine) or regioisomers (e.g., 3-methyl instead of 4-methyl).
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >98% purity .

Advanced: What strategies optimize yield in multi-step syntheses of N-Methyl-1H-pyrazole-4-carboxamide derivatives?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12 h to 30 min) and improve reproducibility .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl group introduction (yield >85%) .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Methodological Answer:

  • Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, PEG-400). LogP values (~1.5–2.5) indicate moderate lipophilicity .
  • Formulation : Nanoemulsions (particle size <200 nm) or cyclodextrin complexes improve aqueous solubility for in vivo studies .

Advanced: What mechanistic insights explain contradictory bioactivity data across studies?

Methodological Answer:

  • Target Selectivity : Off-target effects (e.g., COX-2 inhibition vs. kinase inhibition) arise from structural promiscuity .
  • Metabolic Variability : Cytochrome P450 isoforms (e.g., CYP3A4) differentially metabolize derivatives, altering efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。